molecular formula C12H10ClNO B2999613 1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde CAS No. 76964-40-4

1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B2999613
CAS No.: 76964-40-4
M. Wt: 219.67
InChI Key: BIHSKTUQUCDYLY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde (CAS 76964-40-4) is a high-purity pyrrole derivative supplied for advanced pharmacological research. This compound is a key synthetic intermediate for developing novel 1,5-diaryl pyrrole derivatives, a class of molecules being investigated for their potent neuroprotective properties. Recent studies highlight the significant research value of structurally similar pyrrole compounds. These derivatives have demonstrated promising antioxidant activity and the ability to protect against neurotoxicity in cellular models of Parkinson's disease. Research indicates they may function by controlling lipid peroxidation and suppressing the COX-2/PGE2 pathway, suggesting a multi-targeted mechanism for preventing the progression of neurodegenerative diseases. The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, known for its presence in various natural products and its ability to interact with diverse biological targets. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-9-2-5-12(8-15)14(9)11-6-3-10(13)4-7-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHSKTUQUCDYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with 4-Chlorophenyl Substituents

highlights 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, a triazole-based compound with a 4-chlorophenyl group. Key differences include:

  • Core Structure : The triazole ring (1,2,3-triazole) vs. pyrrole.
  • Substituents : A trifluoromethyl group and carboxylic acid at positions 5 and 4, respectively, compared to the methyl and carbaldehyde groups in the target compound.
  • Bioactivity : The triazole derivative showed potent antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%) due to its ability to inhibit c-Met kinase .

Table 1: Comparison with Triazole Derivatives

Compound Core Structure Key Substituents Biological Activity (IC50/GP)
Target Pyrrole Carbaldehyde Pyrrole 5-methyl, 2-carbaldehyde Not reported in evidence
Triazole Carboxylic Acid 1,2,3-Triazole 5-CF₃, 4-COOH GP = 68.09% (NCI-H522)
Chalcone Derivatives with Halogen Substituents

Chalcones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on) share the 4-chlorophenyl group but differ in core structure and bioactivity:

  • Core Structure : α,β-unsaturated ketone (chalcone) vs. pyrrole.
  • Substituents: Aryl groups at both ends of the enone system.
  • Bioactivity : Chalcone derivatives exhibited cytotoxicity against MCF-7 breast cancer cells, with IC50 values ranging from 22.41 to 1,484.75 μg/mL. The presence of bulky substituents (e.g., isopropyl) enhanced activity, as seen in compound 4 (IC50 = 22.41 μg/mL) .

Table 2: Comparison with Chalcone Derivatives

Compound Core Structure Key Substituents IC50 (MCF-7)
Target Pyrrole Carbaldehyde Pyrrole 5-methyl, 2-carbaldehyde Not reported
Chalcone 1 (C1) Chalcone 4-Cl-phenyl, p-tolyl 1,484.75 μg/mL
Chalcone 4 (C4) Chalcone 3-Br-phenyl, 4-isopropylphenyl 22.41 μg/mL
Pyrrole Derivatives with Varied Functional Groups

describes 4-[1-(4-chlorophenyl)-5-methyl-1H-pyrrol-2-yl]phenol, a pyrrole analog with a hydroxyl group instead of carbaldehyde:

  • Substituents: Phenol vs. carbaldehyde at position 2.
  • Synthesis : Derived from a methoxyphenyl precursor, highlighting the role of substituent polarity in solubility and reactivity.

Table 3: Comparison with Pyrrole Derivatives

Compound Position 2 Substituent Key Features
Target Pyrrole Carbaldehyde Carbaldehyde Reactive, versatile for derivatization
Phenolic Pyrrole Derivative Phenol Enhanced polarity, potential H-bonding

Key Structural and Functional Insights

Electron-Withdrawing Groups : The 4-chlorophenyl group enhances stability and directs electrophilic substitution in both pyrrole and triazole derivatives.

Bioactivity Correlation : Bulky substituents (e.g., trifluoromethyl in triazoles, isopropyl in chalcones) improve cytotoxicity, suggesting steric effects are critical for target engagement.

Reactivity: The carbaldehyde group in the target compound offers synthetic flexibility compared to carboxylic acids or phenols in analogs.

Biological Activity

1-(4-Chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from recent studies and findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 5-methyl-1H-pyrrole. Various synthetic routes have been explored to optimize yield and purity, including halogenation strategies that enhance the compound's biological properties by modifying its electronic characteristics.

Anticancer Properties

Recent studies have demonstrated that pyrrole derivatives, including this compound, exhibit promising cytotoxicity against various cancer cell lines. For instance, a derivative of this compound showed an IC50 value comparable to standard chemotherapeutics, indicating its potential as an anticancer agent. Specifically, it was found that treatment with this compound led to significant cell cycle arrest in the S phase and induced apoptosis in melanoma cells, suggesting a mechanism that could be leveraged for therapeutic purposes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that halogenated pyrrole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorine atom at the para position enhances lipophilicity and cellular uptake, contributing to its efficacy .

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has shown neuroprotective effects. Research indicates that it can mitigate oxidative stress-induced neuronal damage, potentially through inhibition of lipid peroxidation and modulation of inflammatory pathways . This suggests a role for the compound in treating neurodegenerative diseases such as Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Substitutions at various positions on the pyrrole ring significantly influence their pharmacological profiles. For example, modifications at the 3-position have been linked to enhanced binding affinity to specific cellular targets involved in cancer progression .

Table: Structure-Activity Relationships of Pyrrole Derivatives

CompoundSubstitutionIC50 (µM)Activity Type
ANone50Anticancer
BCl at C444.63Anticancer
CF at C460Antimicrobial
DCH3 at C330Neuroprotective

Case Studies

Case Study 1: Anticancer Activity
In a study involving SH-4 melanoma cells, treatment with this compound resulted in a marked increase in apoptosis rates compared to untreated controls. The mechanism was attributed to S-phase arrest and subsequent activation of apoptotic pathways .

Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of this compound against oxidative stress induced by 6-hydroxydopamine (6-OHDA) in PC12 cells. Results indicated significant inhibition of apoptosis and lipid peroxidation, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Q & A

Basic: What are the established synthetic routes for 1-(4-chlorophenyl)-5-methyl-1H-pyrrole-2-carbaldehyde?

Methodological Answer:
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of 1-aryl-pyrrole derivatives using POCl₃ and DMF. For example, similar pyrrole-carbaldehydes are synthesized by reacting 3-methyl-1-aryl-1H-pyrrol-5(4H)-ones with Vilsmeier reagents (POCl₃/DMF) under controlled temperatures (0–5°C) to introduce the aldehyde group at the 2-position . Subsequent nucleophilic substitution (e.g., replacing chloro groups with aryloxy moieties) can be performed using phenols and K₂CO₃ as a base in polar aprotic solvents like DMF or acetonitrile .

Advanced: How can reaction conditions be optimized to mitigate side reactions during the Vilsmeier-Haack formylation step?

Methodological Answer:
Side reactions (e.g., over-chlorination or decomposition) are minimized by:

  • Strict temperature control : Maintaining 0–5°C during reagent addition to prevent exothermic side reactions.
  • Stoichiometric precision : Using a 1:1 molar ratio of POCl₃ to substrate to avoid excess reagent-induced degradation.
  • Solvent selection : Non-polar solvents like chloroform reduce side reactivity compared to DMF alone. Post-reaction quenching with ice-cold water stabilizes the aldehyde intermediate .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while the 4-chlorophenyl group shows aromatic protons as a doublet (δ 7.2–7.6 ppm). Methyl groups on the pyrrole ring resonate at δ 2.3–2.5 ppm .
  • X-ray crystallography : Resolves regiochemistry and confirms the aldehyde’s position. For example, a related pyrazole-carbaldehyde derivative showed a planar pyrrole ring with a dihedral angle of 85° between the chlorophenyl and aldehyde groups .

Advanced: How can computational chemistry resolve discrepancies in experimental NMR data?

Methodological Answer:
Discrepancies between theoretical (DFT-calculated) and experimental NMR shifts often arise from solvent effects or conformational flexibility. To address this:

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO).

Compare Boltzmann-weighted averaged shifts for all conformers with experimental data.

Use 2D NMR (COSY, HSQC) to assign overlapping peaks definitively. For example, ambiguity in methyl group coupling can be resolved via NOESY correlations .

Basic: What functionalization strategies are feasible for the aldehyde group in this compound?

Methodological Answer:
The aldehyde group can undergo:

  • Condensation reactions : With hydrazines to form hydrazones (useful in bioactive molecule synthesis).
  • Nucleophilic addition : Grignard reagents or organozinc species add to the aldehyde, forming secondary alcohols.
  • Oxidation : Controlled oxidation with KMnO₄ or Ag₂O yields the carboxylic acid derivative .

Advanced: What strategies improve crystallinity for X-ray analysis of pyrrole-carbaldehyde derivatives?

Methodological Answer:
Poor crystallinity is addressed by:

  • Solvent recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to slow crystal growth.
  • Derivatization : Convert the aldehyde to a more crystalline hydrazone or oxime.
  • Temperature gradients : Slow cooling from 60°C to RT in a saturated solution promotes single-crystal formation. For example, a related 5-chloro-pyrazole-carbaldehyde derivative crystallized in the monoclinic P2₁/c space group using this approach .

Basic: How is the electronic effect of the 4-chlorophenyl group characterized in this compound?

Methodological Answer:
The electron-withdrawing Cl substituent:

  • Reduces electron density on the pyrrole ring, confirmed by UV-Vis (λₐᵦₛ shifted to 270–280 nm).
  • Influences reactivity : Enhances electrophilic substitution at the 3-position of the pyrrole ring.
  • Vibrational spectroscopy : IR stretches for C-Cl appear at 650–750 cm⁻¹, while C=O (aldehyde) is ~1700 cm⁻¹ .

Advanced: How to analyze competing reaction pathways in the synthesis of substituted derivatives?

Methodological Answer:
Competing pathways (e.g., O- vs. N-alkylation) are analyzed via:

  • Kinetic studies : Monitor reaction progress using in-situ IR or HPLC to identify intermediates.
  • Computational modeling : Calculate activation energies for possible transition states (e.g., using Gaussian).
  • Isotopic labeling : ¹⁸O-labeled phenols distinguish between nucleophilic attack pathways .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation.
  • Temperature : –20°C for long-term storage; room temperature leads to gradual dimerization via aldol condensation.
  • Desiccants : Use molecular sieves in storage containers to avoid hydrolysis of the aldehyde group .

Advanced: How can mechanistic studies elucidate the role of base catalysts in nucleophilic substitutions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated phenols to identify rate-determining steps.
  • Hammett plots : Correlate substituent σ values on phenols with reaction rates to assess transition state charge development.
  • In-situ NMR : Track base-catalyzed deprotonation of phenol to confirm nucleophile activation .

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